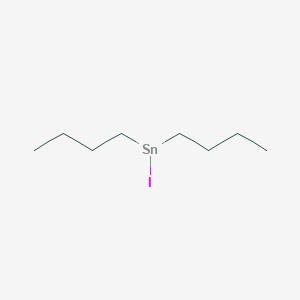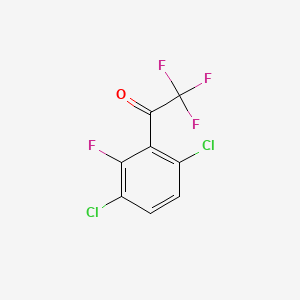
9-Fluoroandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoroandrost-4-ene-3,17-dione is a synthetic steroidal compound derived from androst-4-ene-3,17-dione. It is characterized by the presence of a fluorine atom at the 9th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoroandrost-4-ene-3,17-dione typically involves the fluorination of androst-4-ene-3,17-dione. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 9th position.
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of phytosterols. Engineered strains of Mycobacterium are used to convert phytosterols into intermediates like 4-androstene-3,17-dione, which can then be further fluorinated to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
9-Fluoroandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated steroids, which can have different biological activities and applications.
Scientific Research Applications
9-Fluoroandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated steroids.
Biology: The compound is studied for its effects on various biological pathways and its potential as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of steroidal pharmaceuticals and as a precursor in the synthesis of more complex steroidal structures
Mechanism of Action
The mechanism of action of 9-Fluoroandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 9th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound’s effects are mediated through pathways involving androgen and estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Androst-4-ene-3,17-dione: The parent compound without the fluorine modification.
9α-Hydroxyandrost-4-ene-3,17-dione: A hydroxylated derivative with different biological properties.
1,4-Androstadiene-3,17-dione: A dehydrogenated analog with distinct chemical reactivity.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-Fluoroandrost-4-ene-3,17-dione imparts unique properties such as increased metabolic stability and enhanced receptor binding affinity. These characteristics make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1650-84-6 |
|---|---|
Molecular Formula |
C19H25FO2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S)-9-fluoro-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-17-9-10-19(20)15(14(17)5-6-16(17)22)4-3-12-11-13(21)7-8-18(12,19)2/h11,14-15H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 |
InChI Key |
AFPIIHADHDYTNM-PLOWYNNNSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)F |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
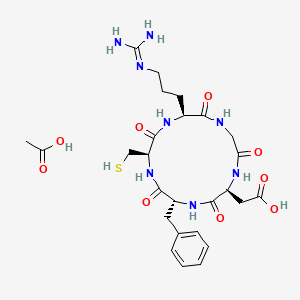
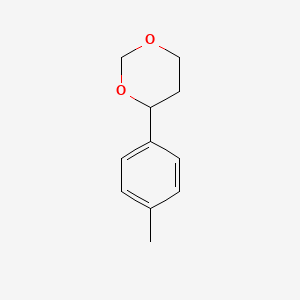

![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
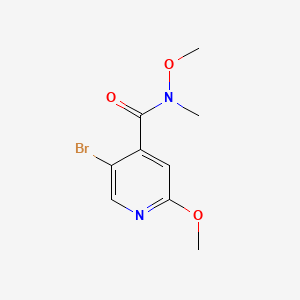
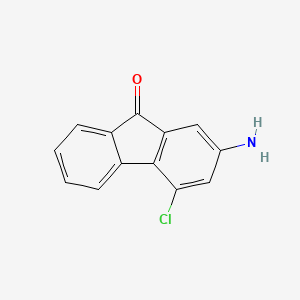
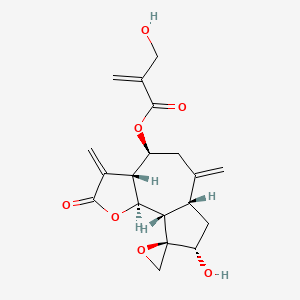
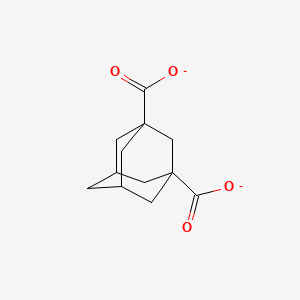
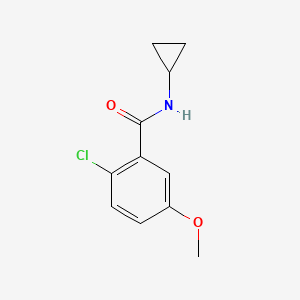
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
